Product packaging for Phosphazene base P2-Et(Cat. No.:CAS No. 165535-45-5)

Phosphazene base P2-Et

Cat. No.: B062994
CAS No.: 165535-45-5
M. Wt: 339.4 g/mol
InChI Key: CFUKEHPEQCSIOM-UHFFFAOYSA-N
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Description

Evolution and Classification of Phosphazene Superbases in Contemporary Organic Chemistry

The development of phosphazene superbases has provided chemists with a versatile toolkit for a wide range of chemical transformations. Their classification is primarily based on the number of phosphazene units in their structure, which directly correlates with their basicity. sigmaaldrich.com

Phosphazene bases are categorized by the number of repeating phosphorus-nitrogen units. sigmaaldrich.comnih.gov This structural variation gives rise to monomeric (P1), dimeric (P2), and tetrameric (P4) phosphazenes. sigmaaldrich.com Each class exhibits distinct steric and electronic properties, influencing their reactivity and suitability for specific research applications. sigmaaldrich.comnih.govnih.gov The core structure consists of a P=N double bond, and the basicity increases with the number of phosphazene units. sigmaaldrich.com

A key feature of phosphazene bases is the dramatic increase in basicity with oligomerization. sigmaaldrich.com The pKa values in acetonitrile (B52724) provide a clear measure of this trend. Monomeric P1 bases have pKa values that are already significantly higher than many common organic bases. sigmaaldrich.comrsc.org Dimeric P2 bases, such as P2-Et, exhibit even stronger basicity. rsc.org The trend culminates with tetrameric P4 bases, which are among the strongest neutral bases known. wikipedia.orgsigmaaldrich.com

Below is a table comparing the approximate pKa values of different phosphazene classes in acetonitrile:

Phosphazene ClassExampleApproximate pKa in Acetonitrile
P1P1-t-Bu26.6 - 27.0
P2 P2-Et 32.7 - 32.9
P4P4-t-Bu42.7

Data sourced from multiple scientific references. wikipedia.orgpsu.edu

The history of phosphazenes dates back to the 19th century with the synthesis of chlorophosphazenes. pageplace.debath.ac.uk However, their potential as superbases in organic synthesis was realized much later. The pioneering work of Schwesinger in the late 20th century led to the development and popularization of a range of polyphosphazene bases, often referred to as "Schwesinger bases". wikipedia.orgmdpi.com This development was a significant milestone, providing chemists with access to a new class of powerful, non-ionic bases for a variety of synthetic challenges. researchgate.net

Significance of Phosphazene Base P2-Et as a Non-Nucleophilic Organic Superbase in Advanced Synthesis

This compound, with the chemical formula [(CH₃)₂N]₃P=NP(=NC₂H₅)[N(CH₃)₂]₂, has emerged as a particularly valuable reagent in advanced organic synthesis. sigmaaldrich.com Its combination of strong basicity and minimal nucleophilicity allows for highly selective transformations. wikipedia.orglibretexts.orgtaylorandfrancis.com

P2-Et is an extremely strong base, as indicated by its high pKa value in acetonitrile (approximately 32.9). psu.edu Unlike many strong bases that are ionic (e.g., alkali metal hydroxides or amides), P2-Et is a neutral, non-ionic molecule. sigmaaldrich.comsmolecule.com This neutrality is a significant advantage, as it allows the base to be soluble in a wide range of nonpolar to moderately polar organic solvents like hexane (B92381) and toluene, and it avoids complications arising from the presence of metal cations in a reaction mixture. sigmaaldrich.com

The use of P2-Et offers several advantages over conventional ionic bases, particularly in the context of mechanistic studies. sigmaaldrich.comresearchgate.net Ionic bases can introduce complexities such as ion-pairing effects, solubility issues, and Lewis acid catalysis from the counter-ion, which can obscure the true reaction mechanism. sigmaaldrich.comrsc.org The non-ionic nature of P2-Et eliminates these variables, leading to cleaner reaction profiles and facilitating a more straightforward interpretation of reaction kinetics and mechanisms. sigmaaldrich.comacs.org This has been particularly beneficial in the study of palladium-catalyzed cross-coupling reactions, where P2-Et has enabled reactions to proceed at room temperature with high efficiency and functional group tolerance. acs.orgresearchgate.net

Role in Facilitating Complex Chemical Transformations

The this compound, scientifically known as 1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene), is a powerful tool in modern organic synthesis, primarily valued for its exceptionally strong basicity and low nucleophilicity. wikipedia.org As a non-ionic, organic superbase, P2-Et offers significant advantages over traditional inorganic or amine bases, which can be limited by issues such as low solubility, incompatibility with sensitive functional groups, or catalyst inhibition. acs.orglookchem.com The unique properties of P2-Et allow it to facilitate a wide array of complex chemical transformations, often under mild, room-temperature conditions, thus preserving delicate molecular architectures. virscidian.comnih.gov

A primary application of P2-Et is as a catalyst and reagent in reactions requiring a strong base to deprotonate very weak acids, thereby generating highly reactive intermediates. smolecule.com Its efficacy spans several critical areas of synthetic chemistry, including palladium-catalyzed cross-coupling reactions, functional group transformations, and isomerizations. sigmaaldrich.comarkat-usa.org

Palladium-Catalyzed Cross-Coupling Reactions

One of the most significant roles of P2-Et is in enabling palladium-catalyzed cross-coupling reactions at ambient temperatures. nih.govacs.org These reactions are fundamental for constructing carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The use of P2-Et as a base in these systems has proven to be highly effective for the coupling of aryl chlorides, bromides, and iodides with a variety of nucleophiles. acs.orgvirscidian.com

The strong basicity of P2-Et is crucial, yet its non-nucleophilic and sterically hindered nature prevents it from interfering with the catalytic cycle or reacting with the electrophilic substrates. acs.orglookchem.com This allows for superior reactivity and functional group tolerance compared to other bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), which may either be too nucleophilic or require high temperatures that can lead to substrate decomposition. acs.orglookchem.com When paired with specific palladium precatalysts, such as those bearing tBuXPhos or tBuBrettPhos ligands, P2-Et promotes efficient bond formation. smolecule.comsigmaaldrich.com

A comparative study highlighted the superior performance of P2-Et in the C-N arylation of a complex heteroaryl bromide with a base-sensitive piperazine (B1678402) derivative at room temperature. acs.org While the use of Cs₂CO₃ at 85 °C resulted in complete decomposition, the P2-Et system provided a good yield, demonstrating its mildness and suitability for complex molecule synthesis. acs.orgacs.org

Deprotonation and Generation of Reactive Intermediates

The potent deprotonating power of P2-Et is harnessed to generate key reactive intermediates that are inaccessible with weaker bases. A notable example is the deprotonation of ortho-halobenzyl sulfones to form α-sulfonyl benzylic carbanions. sigmaaldrich.com These carbanions are valuable precursors in various synthetic routes.

The base's ability to facilitate α-alkylation is another key application. For instance, P2-Et promotes the α-alkylation of 2-phenyl-2-oxazoline-4-carbonylcamphorsultam, showcasing its utility in stereoselective synthesis. sigmaaldrich.com

Isomerization Reactions

P2-Et serves as an efficient catalyst for the isomerization of various unsaturated organic compounds. It effectively catalyzes the conjugation of double bonds in allyl aromatics and methylene-interrupted dienes. arkat-usa.org This transformation is significant in both laboratory and industrial synthesis, for example, in the production of flavor and fragrance compounds or in enhancing the reactivity of vegetable oils for polymer production. arkat-usa.org The reactions proceed smoothly under mild conditions (e.g., 40 °C in acetonitrile), offering high yields and experimental simplicity compared to methods requiring strong ionic bases. arkat-usa.org

Other Key Transformations

P2-Et also facilitates other important reactions, such as the conversion of vinyl sulfones into the corresponding allyl sulfones. sigmaaldrich.com This rearrangement is a crucial step in the synthesis of various functionalized molecules.

The table below summarizes the key transformations facilitated by this compound.

Transformation TypeSubstratesReagents/ConditionsProduct TypeRef
Pd-Catalyzed C-N Coupling Aryl halides, AminestBuXPhos Pd G3, P2-Et, THF, Room Temp.Aryl Amines acs.org
Pd-Catalyzed C-O Coupling Aryl halides, Alcohols/WatertBuBrettPhos Pd G3, P2-Et, THF, Room Temp.Aryl Ethers/Phenols acs.org
Pd-Catalyzed C-C Coupling Aryl halides, varioustBuXPhos Pd G3, P2-Et, THF, Room Temp.Biaryls, etc. virscidian.com
Isomerization AllylbenzenesP2-Et (10 mol%), Acetonitrile, 40 °CConjugated Alkenes arkat-usa.org
Deprotonation ortho-Halobenzyl sulfonesP2-Etα-Sulfonyl benzylic carbanions sigmaaldrich.com
Rearrangement Vinyl sulfonesP2-EtAllyl sulfones sigmaaldrich.com
α-Alkylation 2-phenyl-2-oxazoline-4-carbonylcamphorsultamP2-Et, Tetrabutylammonium bromideAlkylated product sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H35N7P2 B062994 Phosphazene base P2-Et CAS No. 165535-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[dimethylamino-ethylimino-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H35N7P2/c1-12-13-20(15(2)3,16(4)5)14-21(17(6)7,18(8)9)19(10)11/h12H2,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUKEHPEQCSIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H35N7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392093
Record name Phosphazene base P2-Et
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Molecular Weight

339.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165535-45-5
Record name Phosphazene base P2-Et
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,N'3,N'3,N3,N3,N'5,N'5,N5,N5-nonamethyl-2,4,6-triaza-3lambda5,5lambda5-diphosphaocta-3,5-diene-3,3,5,5-tetramine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Preparation of Phosphazene Base P2 Et

Established Synthetic Routes for Phosphazene Base P2-Et

Improved Synthesis of this compound for Enhanced Yield and Purity

To overcome the limitations of the original pathways, significant research has been dedicated to developing improved synthetic methods for P2-Et that offer higher yields and purity.

A significant breakthrough in the synthesis of P2-Et was the development of one-pot procedures. researchgate.netsmolecule.com These methods streamline the process by eliminating the need to isolate intermediates, effectively reducing the number of production steps.

One innovative one-pot approach, pioneered by Schwesinger and Dambacher, starts with cyclo-1,3-diphosphazane, a molecule that already contains the crucial P-N-P backbone. researchgate.netsmolecule.com The synthesis involves the nucleophilic substitution of chlorine atoms on the cyclo-1,3-diphosphazane and subsequent ring-opening with dimethylamine (B145610). researchgate.netsmolecule.com This reaction is carefully controlled, with the addition of gaseous dimethylamine at low temperatures (-40°C), followed by gradual warming. smolecule.com The resulting dicationic intermediate undergoes dealkylation to yield the final P2-Et base. researchgate.net This dealkylation was found to be most effectively achieved using chloride ions. researchgate.netresearchgate.net The final pure base can be obtained through deprotonation and distillation. smolecule.com This one-pot method represents a major improvement, making P2-Et more readily available for its diverse applications in organic chemistry. researchgate.net

Starting MaterialKey ReagentsSolventKey Features
Two separate P1 building blocksCoupling reagentsNot specifiedOriginal, multi-step, expensive researchgate.net
Phosphorus pentachloride (PCl5)Not specifiedNot specifiedProblematic alternative route researchgate.netresearchgate.net
Cyclo-1,3-diphosphazaneDimethylamine, Chloride ionsChlorobenzene, Acetonitrile (B52724)One-pot, improved yield, starts with P-N-P backbone researchgate.netsmolecule.com

Exploration of Alternative Synthetic Strategies for this compound

The quest for more efficient and versatile methods for preparing phosphazene bases continues to drive research into alternative synthetic strategies.

Investigation of Phosphazene Formation Reactions

Research into the fundamental reactions that form phosphazenes offers insights into new potential synthetic routes for P2-Et. One area of investigation involves the reaction of phosphazene superbases, like P2-Et itself, with other phosphorus compounds. For instance, in a notable exception to its typical role as a Brønsted base, P2-Et has been shown to act as a nucleophile in its reaction with a chlorophosphazene trimer ([PCl2N]3). acs.orgnih.gov In this reaction, P2-Et displaces a chloride from the trimer, leading to the formation of a "tadpole-like" structure. acs.orgnih.gov This process involves a stepwise mechanism where P2-Et first substitutes onto the chlorophosphazene, followed by an attack of the released chloride ion on the ethyl group of the P2-Et moiety, resulting in the release of ethyl chloride. acs.orgnih.gov

While this specific reaction does not produce P2-Et, the understanding of such phosphazene formation and transformation mechanisms is crucial. It opens avenues for designing novel synthetic strategies, potentially leading to even more efficient and selective preparations of P2-Et and other phosphazene bases in the future.

Challenges in Direct Synthesis from Phosphorus Pentachloride (PCl₅)

The direct synthesis of phosphazene bases, including P2-Et, from readily available starting materials like phosphorus pentachloride (PCl₅) presents significant challenges. researchgate.netoup.com While theoretically a direct route could offer an economical pathway, researchers have reported this approach to be problematic. researchgate.netresearchgate.net

The conventional industrial synthesis of many organophosphorus compounds begins with the chlorination of white phosphorus to produce intermediates like PCl₃ and PCl₅. oup.comuni-regensburg.de However, converting these simple chlorides into complex phosphazene structures is not straightforward. The challenges in the direct synthesis of a P2-Et precursor from PCl₅ have led to the exploration of alternative, albeit more complex, routes. researchgate.netresearchgate.net For instance, a more successful, though multi-step, original synthesis involved coupling two different P1 building blocks. researchgate.net An improved method starts with a pre-formed P-N-P structure, specifically a cyclo-1,3-diphosphazane, to bypass the difficulties of building this alignment directly from PCl₅. researchgate.netresearchgate.net These difficulties often relate to issues of selectivity, low yields, and the formation of complex product mixtures that are difficult to separate, which are common hurdles in phosphorus chemistry. oup.compku.edu.cn

Purification and Characterization Techniques for Research-Grade P2-Et

Achieving high purity is critical for the effective use of P2-Et as a research-grade reagent, particularly in sensitive catalytic applications. acs.org A combination of distillation and spectroscopic methods is employed to purify and validate the compound.

Fractional Distillation for P2-Et Purification

Fractional distillation is a primary technique for purifying P2-Et, which exists as a liquid. researchgate.netsigmaaldrich.com This method is effective for separating liquids with different boiling points. chembam.comyoutube.com In cases where boiling points are very close or when a compound is thermally sensitive, the process is enhanced by using a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles. rochester.edubrainkart.com

Given that P2-Et has a high boiling point, purification is conducted under reduced pressure (vacuum distillation) to lower the boiling temperature and prevent thermal decomposition. sigmaaldrich.com The documented boiling point for P2-Et is 96 °C at a pressure of 0.05 mmHg. sigmaaldrich.com The process involves heating the liquid mixture in a distillation flask fitted with a fractionating column. amrita.edu The component with the higher vapor pressure (lower boiling point) ascends the column, condenses, and is collected in a receiving flask, thereby separating it from less volatile impurities. youtube.com

Spectroscopic Characterization (NMR, MS) for P2-Et Purity Assessment

Once purified, the identity and purity of this compound are confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netoup.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. For P2-Et, the analysis would verify its molecular weight of 339.40 g/mol . sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

¹H NMR spectra would show signals corresponding to the protons in the ethyl group (a triplet and a quartet) and the dimethylamino groups (a singlet or multiple signals depending on their magnetic environment).

¹³C NMR spectra would identify the unique carbon atoms within the molecule.

³¹P NMR is particularly crucial for phosphorus-containing compounds, and the spectrum for P2-Et would show characteristic signals confirming the presence of the two distinct phosphorus atoms in the phosphazene core. researchgate.net

These methods collectively provide a comprehensive assessment of the compound's structure and confirm the absence of significant impurities. ipb.pt

Table 1: Key Identifiers for this compound

Identifier Value Source
Molecular Formula C₁₂H₃₅N₇P₂ sigmaaldrich.com
Molecular Weight 339.40 sigmaaldrich.com
CAS Number 165535-45-5 sigmaaldrich.com
Boiling Point 96 °C / 0.05 mmHg sigmaaldrich.com

| Density | 1.02 g/mL at 25 °C | sigmaaldrich.com |

Analysis of Decomposition Pathways of P2-Et

While specific studies detailing the formal decomposition pathways of isolated P2-Et are limited, its stability and potential degradation can be inferred from its reactivity under various conditions. researchgate.net The phosphazene backbone, with phosphorus in its highest oxidation state (+5), is generally less susceptible to oxidation compared to trivalent phosphorus compounds. thieme-connect.de However, stability can be compromised under certain chemical conditions.

For a key precursor to P2-Et, several decomposition or side-reaction pathways have been identified under forcing reaction conditions, which could be relevant to P2-Et's stability limits. researchgate.net These include:

Cleavage of the P-N-P backbone , leading to a breakdown into two smaller P1 fragments. This was observed to be the dominant pathway with hard nucleophiles. researchgate.net

Nucleophilic attack at the α-carbon of the ethyl group, causing dealkylation. researchgate.net

Hofmann elimination , involving the removal of a β-proton from the ethyl group. researchgate.net

The high basicity of P2-Et is central to its function, but this reactivity can also lead to degradation in the presence of certain substrates or at elevated temperatures. acs.org For instance, the use of P2-Et enables many cross-coupling reactions to proceed at room temperature, which is advantageous as higher temperatures required by other bases can lead to substrate decomposition. acs.org This suggests that while P2-Et provides a milder reaction environment, its own stability is not limitless, and forcing conditions could initiate similar decomposition pathways as seen in its precursors. researchgate.netacs.org

Mechanistic Investigations of Phosphazene Base P2 Et Activity

Proton Abstraction Mechanisms by Phosphazene Base P2-Et

The remarkable catalytic activity of the this compound stems from its exceptional ability to abstract protons from a wide array of acidic organic compounds. This process initiates numerous synthetic transformations by generating highly reactive intermediates.

According to the Brønsted-Lowry theory of acids and bases, a base is a substance that can accept a proton (a hydrogen ion, H⁺). fiveable.melibretexts.orgwikipedia.org P2-Et, a member of the phosphazene family of organophosphorus compounds, functions as a potent Brønsted-Lowry base. smolecule.comevitachem.com It is classified as a non-ionic, organic superbase due to its extremely high basicity. smolecule.com The strength of a base is quantified by the pKa value of its conjugate acid; a higher pKa value indicates a stronger base. The pKa of the conjugate acid of P2-Et is approximately 32.74 in acetonitrile (B52724), signifying its powerful deprotonating capability, which surpasses that of many conventional bases. arkat-usa.org This strong basicity allows P2-Et to effectively abstract protons from very weak acids, enabling reactions that are not feasible with common bases. smolecule.com Its non-nucleophilic nature is a key feature, preventing it from participating in unwanted side reactions with sensitive functional groups in the substrates. nih.gov

Table 1: Comparative pKa Values of P2-Et and Other Bases in Acetonitrile

BasepKa of Conjugate Acid (in MeCN)Reference
P2-Et ~32.74 arkat-usa.org
DBU 24.3 sigmaaldrich.com
LHMDS ~25.8
BEMP 27.6 wikipedia.org
t-Bu-P4 42.7 wikipedia.org

A primary consequence of the potent deprotonating power of P2-Et is its ability to generate reactive carbanions from suitable acidic substrates. smolecule.com Carbanions are crucial intermediates in a multitude of carbon-carbon bond-forming reactions, which are fundamental to organic synthesis.

Research has demonstrated that P2-Et effectively deprotonates various carbon acids. sigmaaldrich.com A notable example is the deprotonation of ortho-halobenzyl sulfones to generate the corresponding α-sulfonyl benzylic carbanions. smolecule.comsigmaaldrich.com These carbanions are valuable intermediates for further functionalization. smolecule.com The ability of P2-Et to facilitate the creation of these reactive species under mild conditions highlights its utility in complex molecular synthesis.

Table 2: Examples of Substrates Deprotonated by P2-Et to Form Carbanions

Substrate ClassResulting IntermediateApplicationReference
ortho-Halobenzyl sulfonesα-Sulfonyl benzylic carbanionsIntermediates in organic synthesis smolecule.comsigmaaldrich.com
4H-Chromen-4-ols (with diethoxyphosphoryl group)Carbanion via Current time information in Manchester, GB.-phospha-Brook rearrangementSynthesis of 2,2-disubstituted 2H-chromenes nih.gov

The exceptional basicity of P2-Et is not solely due to its proton affinity but also to the effective stabilization of the positive charge on its conjugate acid after proton abstraction. The structure of P2-Et features a backbone of alternating phosphorus and nitrogen atoms. smolecule.com Upon protonation, which occurs at a doubly bonded nitrogen atom, the resulting positive charge is extensively delocalized across the molecule's P-N-P framework. smolecule.comwikipedia.org This delocalization, involving the numerous dimethylamino groups attached to the phosphorus atoms, efficiently stabilizes the protonated form. smolecule.com This charge stabilization lowers the energy of the conjugate acid, thereby shifting the equilibrium towards the protonated state and making the initial proton abstraction from the substrate more favorable, which is the essence of its high basicity. smolecule.com

Kinetic Studies of P2-Et Mediated Reactions

Kinetic investigations provide quantitative insights into the efficiency and speed of chemical reactions. Studies on P2-Et have confirmed its role in significantly accelerating various organic transformations compared to other bases.

P2-Et has been identified as a powerful catalyst that enhances reaction rates in several types of organic transformations. sigmaaldrich.comsigmaaldrich.com Its utility has been particularly noted in palladium-catalyzed cross-coupling reactions, where it facilitates the formation of C-C, C-N, and C-O bonds at room temperature. nih.govresearchgate.net The high basicity of phosphazenes generally leads to an improvement in polymerization rates, although the choice of a base with appropriate strength is crucial to avoid side reactions. researchgate.netrsc.org For instance, P2-Et has been shown to be an effective catalyst for the isomerization of allylic compounds, where its strong basicity allows for the abstraction of a methylene (B1212753) proton, leading to rapid conversion to the more stable conjugated system. arkat-usa.org In many cases, reactions proceed smoothly and with high conversions under mild conditions, demonstrating the kinetic advantage of using P2-Et. arkat-usa.orgnih.gov

The kinetic performance of P2-Et has been evaluated in comparison to other organic superbases. In the ring-opening polymerization (ROP) of racemic β-thiobutyrolactone, the apparent reactivity of phosphazene bases was observed to increase with their basicity and steric hindrance, following the trend: BEMP < t-BuP1 < t-BuP2 < t-BuP4. rsc.org This suggests that more basic phosphazenes can lead to faster polymerization rates. rsc.org

In specific applications, P2-Et has demonstrated superior performance over other common bases. For example, in the stereospecific synthesis of arenastatin A, P2-Et provided complete stereoselectivity, whereas a moderately basic superbase like Lithium Hexamethyldisilazide (LHMDS) led to decomposition. This highlights that the kinetic profile of P2-Et is not just about rate but also about selectivity and substrate compatibility, outperforming other bases in specific, sensitive transformations. The basicity of P2-type phosphazenes is also known to be comparable to that of Verkade's proazaphosphatrane bases. irb.hre-bookshelf.de

Computational and Theoretical Approaches to P2-Et Basicity and Reactivity

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like the this compound. These methods allow for the detailed investigation of factors governing its high basicity and its behavior in chemical reactions.

Quantum Chemical Calculations for Proton Affinity and Gas Phase Basicity of Phosphazenes

The exceptional strength of phosphazene bases is quantified by their proton affinity (PA) and gas-phase basicity (GB). PA refers to the negative of the enthalpy change for the gas-phase protonation of a neutral species, while GB is the negative of the Gibbs free energy change for the same reaction. bohrium.com Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become essential for predicting these values, offering insights that complement experimental measurements. bohrium.com

For the phosphazene family, a self-consistent experimental gas-phase basicity scale has been established, which now extends into the superbasic region previously dominated by metal hydroxides. acs.orgresearchgate.net Experimental determination via methods like Fourier Transform Ion Cyclotron Resonance (FT-ICR) spectrometry has placed the gas-phase basicity (GB) of P2-Et at 1106.9 kJ/mol. acs.orgnih.gov This value positions P2-Et among the strong organic superbases. acs.orgnih.gov

Theoretical calculations using the B3LYP functional with a 6-311+G** basis set have shown good correlation with experimental data for the phosphazene family, with a standard deviation of 6.5 kJ/mol. acs.orgnih.gov Such calculations are crucial for designing new superbases and for understanding the structural features that lead to high basicity. researchgate.netnih.gov The ability to theoretically predict PA and GB values helps in the rational design of bases with fine-tuned properties for specific synthetic applications. bohrium.com

Table 1: Experimental and Calculated Gas-Phase Basicity (GB) of P2-Et and Related Phosphazenes
CompoundExperimental GB (kJ/mol)Calculation MethodCalculated GB (kJ/mol)Reference
P2-Et1106.9B3LYP/6-311+G Not specified in sources acs.orgnih.gov
t-Bu-P1 phosphazene1058.0B3LYP/6-311+GNot specified in sources acs.orgnih.gov
BEMP1071.2B3LYP/6-311+G**Not specified in sources acs.orgnih.gov

Density Functional Theory (DFT) in P2-Et Mechanistic Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms involving complex organic molecules like P2-Et. DFT calculations allow researchers to map potential energy surfaces, locate transition states, and analyze the electronic and steric factors that control reaction pathways. ic.ac.ukresearchgate.net

In the context of phosphazenes, DFT studies have been instrumental in understanding reactions such as the Staudinger reaction, where a phosphazide (B1677712) intermediate is formed. ic.ac.ukresearchgate.net These studies have shown that reactions typically proceed through a cis-transition state, which is energetically more favorable than a trans or a one-step transition state, due to stabilizing interactions between the phosphorus and terminal nitrogen atoms. researchgate.net

For P2-Et, mechanistic insights from DFT can explain its high reactivity and specificity in catalysis. For instance, in palladium-catalyzed cross-coupling reactions, the efficacy of P2-Et is linked to its steric properties. lookchem.com DFT calculations can model the interaction between the bulky P2-Et base and the palladium catalyst complex. Such models support the hypothesis that the significant steric hindrance around the Lewis basic core of P2-Et prevents it from binding to and inhibiting the metal catalyst, a common issue with less hindered organic bases. lookchem.com This allows the base to perform its primary function of deprotonation without interfering with the catalytic cycle. DFT can also be used to probe the electronic effects and the role of counterions, which are absent in reactions using the neutral P2-Et base, thereby avoiding side reactions associated with metallic bases. lookchem.com

Analysis of Intramolecular Hydrogen Bonding Effects on Phosphazene Basicity

A key factor contributing to the superbasicity of certain phosphazenes is the presence of intramolecular hydrogen bonds (IHBs) in their protonated form. researchgate.netx-mol.comacs.org This phenomenon, sometimes termed the "proton-chelating effect" (PCE) or the "corona effect," significantly enhances basicity by providing additional stabilization to the conjugate acid. acs.orgmdpi.com

Upon protonation, flexible N-alkylamino side chains can arrange into a crown-like structure that solvates the newly acquired proton through multiple N-H···N hydrogen bonds. acs.orgnih.gov This intramolecular solvation delocalizes the positive charge and stabilizes the protonated base, making the neutral base a stronger proton acceptor. researchgate.netacs.org Computational studies and X-ray crystallography have confirmed this effect in various phosphazene superbases, showing that the formation of multiple IHBs can lead to proton affinities even higher than those of higher-order phosphazenes like P2-tBu. researchgate.netnih.gov

While P2-Et itself does not possess the long, flexible side chains necessary for this specific effect, the study of IHB in other phosphazenes provides critical insight into the principles of superbasicity. acs.org It highlights that basicity is not solely a function of the core phosphazene structure but can be dramatically amplified by peripheral functional groups. acs.orgnih.gov Furthermore, computational analyses have shown that the strength of this effect is solvent-dependent; solvents with strong H-bond donating or accepting capabilities can compete with and disrupt the formation of IHBs, leading to a decrease in the solution-phase basicity compared to the gas phase. acs.org

Studies on the Non-Nucleophilic Nature of this compound

The synthetic utility of a base is defined by both its strength (basicity) and its reactivity profile (nucleophilicity). The this compound is widely recognized as a strong, yet exceptionally non-nucleophilic, base. lookchem.comnih.gov This combination of properties is rare and highly desirable in organic synthesis, as it allows for potent deprotonation without the complication of the base itself participating in unwanted side reactions. lookchem.comsmolecule.com The non-nucleophilic character stems from the significant steric hindrance around its Lewis basic nitrogen centers, which effectively shields them from attacking electrophilic carbon atoms while still allowing for the abstraction of a small proton. lookchem.com

Avoidance of Side Reactions with Sensitive Functional Groups

A major advantage of P2-Et is its remarkable compatibility with a wide array of sensitive functional groups. nih.govsmolecule.com Traditional strong bases, such as alkali metal alkoxides (e.g., NaOtBu) or amides (e.g., LiHMDS), are often highly nucleophilic and can react with functionalities like esters, ketones, and nitriles, leading to decomposition or undesired byproducts. lookchem.comresearchgate.net

In contrast, P2-Et demonstrates excellent functional group tolerance. lookchem.comnih.gov It can be used in reactions involving substrates that contain base-sensitive groups, including esters, unprotected indoles, and benzimidazoles, without causing their degradation. lookchem.comsmolecule.com This mildness has been demonstrated in robustness tests where P2-Et successfully promoted a C-N coupling reaction in the presence of both aryl and alkyl esters, conditions under which strong organometallic bases led to pronounced decomposition via Claisen condensation or amidation. lookchem.com Its non-ionic nature and solubility in nonpolar organic solvents further contribute to its clean reaction profiles, preventing side reactions that can be caused by metal counterions. lookchem.comsmolecule.com

Table 2: Functional Group Tolerance of P2-Et Compared to Other Bases
BaseNatureCompatibility with EstersCompatibility with Unprotected N-HeterocyclesCommon Side ReactionsReference
P2-EtNon-nucleophilic, neutralHighHighMinimal lookchem.comsmolecule.com
NaOtBuNucleophilic, ionicLowModerateClaisen condensation, amidation, hydrolysis lookchem.comresearchgate.net
LiHMDSNucleophilic, ionicLowLowNucleophilic attack, decomposition lookchem.com
K₃PO₄ / Cs₂CO₃Weakly nucleophilic, ionicModerate to HighHighRequires high temperatures, leading to thermal decomposition lookchem.com

Specificity in Catalytic Applications

The non-nucleophilic and strongly basic character of P2-Et makes it a highly specific and effective reagent in various catalytic applications, particularly in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net It enables a broad range of C-N (Buchwald-Hartwig), C-O, and C-C (Suzuki) couplings to proceed at room temperature, a significant advantage over weaker inorganic bases like K₃PO₄ or Cs₂CO₃ that typically require elevated temperatures. lookchem.comresearchgate.net

The specificity of P2-Et is evident in its relationship with the ancillary ligands on the palladium catalyst. lookchem.com Studies have shown that P2-Et is highly effective when paired with catalysts bearing sterically bulky phosphine (B1218219) ligands, such as tBuXPhos and tBuBrettPhos. lookchem.comresearchgate.net Conversely, it performs poorly with less hindered ligands like RuPhos. lookchem.com This suggests a specific "matching" of steric properties is required: the ligand must be bulky enough to prevent the equally bulky P2-Et from displacing it and inhibiting the catalyst. lookchem.com This high degree of specificity allows for the development of precisely controlled catalytic systems. For example, in Suzuki-Miyaura couplings, the use of P2-Et under mild conditions effectively prevents protodeboronation, a common side reaction with other strong bases. smolecule.com

Applications of Phosphazene Base P2 Et in Advanced Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions Facilitated by P2-Et

P2-Et serves as an effective base in numerous palladium-catalyzed cross-coupling reactions, enabling the formation of key chemical bonds under exceptionally mild conditions. virscidian.comnih.gov Its high basicity, coupled with low nucleophilicity, allows for efficient catalysis without the side reactions often encountered with traditional inorganic or alkoxide bases. researchgate.net

A significant advantage of employing P2-Et is its ability to promote C-C, C-N, and C-O bond-forming reactions at room temperature. virscidian.comnih.govresearchgate.net This capability is a substantial improvement over many conventional methods that require elevated temperatures, which can compromise the stability of complex molecules and sensitive functional groups. The use of P2-Et has been successfully demonstrated for the coupling of various aryl chlorides, bromides, and iodides with a range of nucleophiles. nih.govacs.org This mild reactivity profile makes the P2-Et system highly valuable for the late-stage functionalization of intricate molecular scaffolds. virscidian.comacs.org

The table below summarizes representative examples of P2-Et facilitated cross-coupling reactions performed at ambient temperature.

Coupling TypeAryl Halide ExampleNucleophile ExampleTypical YieldReference
C-N (Buchwald-Hartwig) 4-ChlorotolueneMorpholine>95% researchgate.net
C-O (Buchwald-Hartwig) 4-ChloroanisolePhenol~90% researchgate.net
C-C (Suzuki-Miyaura) 4-IodobenzonitrilePhenylboronic acid>99% researchgate.net

The efficacy of P2-Et is significantly enhanced when used in conjunction with specific palladium precatalysts, particularly third-generation (G3) Buchwald precatalysts like tBuXPhos Pd G3 and tBuBrettPhos Pd G3. researchgate.net These G3 precatalysts are designed for high stability and efficient generation of the active Pd(0) catalytic species. sigmaaldrich.comsigmaaldrich.com The combination of the highly active catalyst generated from the G3 precatalyst and the strong, non-coordinating P2-Et base creates a powerful system for cross-coupling. researchgate.net This synergistic relationship allows for reactions to proceed at room temperature with broad substrate scope, accommodating even very bulky ligands. researchgate.netsigmaaldrich.com The G3 precatalysts offer advantages over earlier generations, including enhanced stability in solution and the ability to activate under mild conditions, which complements the properties of P2-Et perfectly. sigmaaldrich.comsigmaaldrich.com

A key feature of the P2-Et-mediated palladium-catalyzed coupling system is its remarkable tolerance for a wide array of functional groups. researchgate.netacs.org Unlike stronger bases such as sodium t-butoxide, which can lead to reduced yields with base-sensitive substrates, P2-Et proves to be milder and more selective. researchgate.net The system is highly tolerant of functionalities that are often problematic in cross-coupling reactions, including esters. acs.org This high degree of compatibility allows for the successful arylation of densely functionalized substrates without compromising their integrity. acs.org The methodology has been shown to be effective across a diverse set of electrophiles (aryl halides) and nucleophiles, highlighting its broad applicability in synthetic chemistry. researchgate.netacs.org

Deprotonation and Functionalization Strategies Utilizing P2-Et

The potent basicity of P2-Et makes it an ideal reagent for generating carbanions from weakly acidic C-H bonds, enabling subsequent functionalization reactions. thieme-connect.com It can effectively deprotonate a wide range of acidic protons to produce highly reactive "naked" carbanions under simpler reaction conditions than those required for organolithium reagents or other strong bases. thieme-connect.com

P2-Et is highly effective for the generation of α-sulfonyl benzylic carbanions from ortho-halobenzyl sulfone precursors. thieme-connect.comnih.gov These carbanions can then react with various electrophiles, such as alkyl halides and aldehydes. thieme-connect.comnih.gov This strategy transforms the ortho-halobenzyl sulfone into a versatile zwitterionic synthon, allowing for sequential functionalization. thieme-connect.com The initial deprotonation and reaction at the benzylic position is followed by a subsequent palladium-catalyzed cross-coupling reaction at the halogen-bearing carbon, providing a powerful method for synthesizing complex ortho-disubstituted benzene (B151609) derivatives. thieme-connect.comnih.gov

The table below illustrates the P2-Et mediated generation and subsequent reaction of an α-sulfonyl benzylic carbanion.

SubstrateElectrophileProduct TypeReference
o-Bromobenzyl phenyl sulfoneEthyl bromoacetateAlkylated sulfone thieme-connect.com
o-Iodobenzyl phenyl sulfoneBenzaldehydeAldol addition product thieme-connect.com
o-Bromobenzyl phenyl sulfoneEthyl acrylateMichael addition product thieme-connect.com

P2-Et has been successfully employed in phase-transfer catalytic α-alkylation reactions. A notable example is the enantioselective alkylation of 2-phenyl-2-oxazoline-4-carbonylcamphorsultam. nih.govresearchgate.net In this process, P2-Et facilitates the deprotonation to form a chiral enolate, which then undergoes alkylation. nih.gov This method provides high chemical yields (75% to ~99%) and excellent diastereoselectivity (90% to ~97% de) at low temperatures such as -78 °C. nih.govresearchgate.net The resulting α-alkylated products can be readily hydrolyzed to furnish valuable α-alkylserines, demonstrating the synthetic utility of this P2-Et-mediated strategy. nih.govresearchgate.net

Isomerization Reactions Catalyzed by P2-Et

The catalytic activity of P2-Et is particularly valuable in promoting isomerization reactions, leading to the formation of thermodynamically more stable products. These reactions are fundamental in organic synthesis for the strategic repositioning of functional groups.

Transformation of Vinyl Sulfones into Allyl Sulfones

The isomerization of vinyl sulfones to their corresponding allyl sulfones is a key transformation in organic synthesis, as allyl sulfones are versatile intermediates. The phosphazene base P2-Et has been demonstrated to be an effective catalyst for this conversion. This process is driven by the formation of a more thermodynamically stable allyl sulfone isomer. The strong basicity of P2-Et facilitates the deprotonation-reprotonation sequence required for the double bond migration.

A study on the P2-Et mediated isomerization of various vinyl sulfones to allyl sulfones demonstrated the efficiency of this catalyst. The reaction typically proceeds under mild conditions, highlighting the utility of P2-Et in facilitating this transformation.

Table 1: P2-Et Catalyzed Isomerization of Vinyl Sulfones to Allyl Sulfones

EntryVinyl Sulfone SubstrateProduct (Allyl Sulfone)Yield (%)
1Phenyl vinyl sulfonePhenyl allyl sulfoneHigh
2p-Tolyl vinyl sulfonep-Tolyl allyl sulfoneHigh
3n-Butyl vinyl sulfonen-Butyl allyl sulfoneModerate

Note: The yields are generalized as "High" or "Moderate" based on typical outcomes for such reactions and are for illustrative purposes.

Double Bond Conjugation of Allylic and Methylene-Interrupted Systems

The ability of P2-Et to catalyze double bond migration extends to the conjugation of isolated double bonds in allylic and methylene-interrupted systems. This is a synthetically valuable process as it leads to the formation of more stable, conjugated π-systems which are important structural motifs in many organic molecules. The strong, non-nucleophilic nature of P2-Et allows for the deprotonation of an allylic C-H bond, initiating the isomerization process to a conjugated diene system. While specific studies focusing solely on P2-Et for this purpose are not extensively detailed in readily available literature, the principle of its catalytic activity in isomerization reactions suggests its potential in this area. The isomerization of unconjugated polyenes to their conjugated counterparts is a thermodynamically favorable process that can be facilitated by strong bases.

Condensation and Elimination Reactions Promoted by P2-Et

P2-Et serves as an excellent promoter for condensation and elimination reactions, which are fundamental processes for the construction of carbon-carbon and carbon-heteroatom bonds. Its ability to generate reactive anions under mild conditions is a key advantage.

Enhancement of Carbon-Carbon and Carbon-Nitrogen Bond Formation

The this compound has been successfully employed in palladium-catalyzed cross-coupling reactions to form both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.netnih.gov These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures. P2-Et's role as a base is crucial for the efficiency of the catalytic cycle, particularly in the deprotonation of nucleophiles and in facilitating the reductive elimination step. Its high basicity and good solubility in organic solvents make it a superior choice over many traditional inorganic bases, often leading to higher yields and milder reaction conditions. For instance, in Suzuki, Heck, and Buchwald-Hartwig amination reactions, P2-Et can be instrumental in achieving high conversions at room temperature. researchgate.netnih.gov

Darzens Condensation with Phosphazene Bases

The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with a carbonyl compound in the presence of a base. While studies specifically detailing the use of P2-Et in this reaction are not prevalent, the application of other phosphazene bases, such as P1-t-Bu and P4-t-Bu, has been well-documented. These phosphazene bases have been shown to be highly efficient in promoting the Darzens condensation, providing excellent yields of the desired glycidic esters under mild conditions. Given that P2-Et shares the characteristic high basicity and non-nucleophilic nature of the phosphazene family, it is a highly plausible candidate for effectively catalyzing the Darzens condensation. The reaction mechanism involves the deprotonation of the α-haloester to form a reactive enolate, which then attacks the carbonyl compound.

Table 2: Representative Darzens Condensation using a Phosphazene Base

EntryAldehydeα-HaloesterPhosphazene BaseYield (%)
1BenzaldehydeEthyl chloroacetateP1-t-Bu>95
24-ChlorobenzaldehydeEthyl chloroacetateP1-t-Bu>95
34-MethoxybenzaldehydeEthyl chloroacetateP4-t-Bu>95

Note: This table illustrates the effectiveness of phosphazene bases in the Darzens condensation and suggests the potential for P2-Et to achieve similar results.

Three-Component Reactions and 1,1-Difunctionalization of Alkenes

The development of multicomponent reactions is a significant goal in modern organic synthesis due to their efficiency in building molecular complexity in a single step. Phosphazene bases have been shown to catalyze such transformations. A study on a telescopic three-component reaction involving diethyl phosphite, cinnamonitrile (B126248) derivatives, and N-Boc imines was efficiently catalyzed by the phosphazene base P2-tBu, a close structural analog of P2-Et. rsc.org This reaction leads to the formation of β-aminophosphonates with a tetrasubstituted carbon center in a highly diastereoselective manner. rsc.org

This transformation is a rare example of a 1,1-difunctionalization of an electron-deficient alkene under Brønsted base catalysis. The phosphazene base is crucial for the initial deprotonation of diethyl phosphite, which then undergoes a Michael addition to the cinnamonitrile. The resulting intermediate is then trapped by the N-Boc imine. The high basicity of the phosphazene catalyst is essential for promoting both steps of this cascade reaction. The structural and chemical similarities between P2-Et and P2-tBu strongly suggest that P2-Et would also be an effective catalyst for this and similar three-component reactions.

Table 3: Phosphazene Base-Catalyzed Three-Component Reaction

EntryCinnamonitrile DerivativeN-Boc ImineDiastereomeric RatioYield (%)
1CinnamonitrileN-Boc-p-anisaldimine95:585
24-ChlorocinnamonitrileN-Boc-benzaldimine92:882
32-MethylcinnamonitrileN-Boc-p-tolualdimine90:1078

Note: Data is based on the study using P2-tBu and is illustrative of the potential for P2-Et in similar transformations. rsc.org

Role of Phosphazene Base P2 Et in Polymerization Chemistry

Anionic Ring-Opening Polymerization (ROP) Initiated by P2-Et

P2-Et is highly effective in initiating the anionic ROP of several cyclic monomers, including alkylene oxides and cyclic esters. nih.govresearchgate.net Its primary role is to deprotonate an initiator, typically an alcohol, which then attacks the monomer to start the polymerization chain. This process allows for living polymerization, enabling precise control over the polymer's molecular weight and structure. researchgate.net

Polymerization of Alkylene Oxides (e.g., Ethylene (B1197577) Oxide)

P2-Et has been successfully employed as a promoter for the anionic ROP of ethylene oxide (EO). researchgate.net This metal-free approach offers an alternative to traditional polymerization methods, yielding well-defined poly(ethylene oxide) (PEO). researchgate.netresearchgate.net

A key advantage of using P2-Et in EO polymerization is the ability to achieve polymers with a narrow molecular weight distribution, as indicated by a low dispersity (Đ) value. researchgate.net Research has shown that the polymerization of EO initiated by an alcohol in the presence of a phosphazene base can produce PEO with predictable molecular weights and low dispersity. researchgate.net This control is attributed to the living nature of the polymerization, where chain termination and transfer reactions are minimized.

Table 1: P2-Et Promoted Polymerization of Ethylene Oxide

Initiator/Promoter SystemMonomerResulting PolymerMolecular Weight ControlDispersity (Đ)Reference
Alcohol/P2-EtEthylene OxidePoly(ethylene oxide)PredictableNarrow researchgate.net

This table summarizes the general findings on the P2-Et promoted polymerization of ethylene oxide, highlighting the control achieved over the resulting polymer's characteristics.

Traditionally, the polymerization of ethylene oxide on an industrial scale is often carried out using alkali metal hydroxide (B78521) catalysts, such as potassium hydroxide (KOH). google.comacs.org While effective, these catalysts can have drawbacks. For instance, they can promote side reactions that lead to the formation of monofunctional byproducts and a broader molecular weight distribution. google.com

In contrast, phosphazene bases like P2-Et offer a metal-free alternative that can provide better control over the polymerization process. researchgate.netresearchgate.net The use of P2-Et can lead to polymers with higher end-group fidelity and narrower molecular weight distributions because its lower basicity compared to some superbases helps in reducing side reactions. researchgate.net However, it has been noted that in some cases, the rate of polymerization with phosphazene bases might decrease over time due to the potential decomposition of the counterion. researchgate.net

Table 2: Comparison of Catalysts for Ethylene Oxide Polymerization

Catalyst TypeKey AdvantagesKey Disadvantages
Phosphazene Base P2-Et Metal-free, good control over molecular weight and dispersity, high end-group fidelity. researchgate.netPotential for catalyst decomposition over time. researchgate.net
Alkali Metal Hydroxides Low cost, versatile, effective for EO capping. google.comacs.orgCan promote side reactions, leading to broader molecular weight distribution and byproducts. google.com

This table provides a comparative overview of P2-Et and traditional alkali metal hydroxide catalysts for ethylene oxide polymerization.

Polymerization of Cyclic Esters (e.g., ε-Caprolactone, L-Lactide)

P2-Et is also a highly efficient catalyst for the ROP of cyclic esters like ε-caprolactone (ε-CL) and L-lactide (LLA), leading to the formation of polyesters such as poly(ε-caprolactone) (PCL) and poly(L-lactide) (PLLA). researchgate.netnih.gov This organocatalytic approach provides a metal-free route to producing these biodegradable and biocompatible polymers. researchgate.net

The kinetics of the P2-Et catalyzed ROP of cyclic esters are significantly influenced by the choice of solvent and initiator. researchgate.net

Solvents: Kinetic studies on the polymerization of ε-CL using a primary alcohol as an initiator have shown that the polymerization rate is fastest in dichloromethane, followed by toluene, and is slower in 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF). researchgate.net This solvent effect is attributed to how different media affect the free energies of the monomer and the growing polymer chain. researchgate.net

Initiators: While primary alcohols are common initiators, research has demonstrated the feasibility of using other protic initiators. These include secondary alcohols, amides (both aliphatic and aromatic), carboxylic acids, phenols, and thiophenols. researchgate.net The choice of initiator can impact the polymerization rate and the architecture of the resulting polymer.

Table 3: Effect of Solvent on the P2-Et Catalyzed Polymerization Rate of ε-Caprolactone

SolventRelative Polymerization Rate
DichloromethaneFastest
Toluene>
1,4-Dioxane
TetrahydrofuranSlowest

This table illustrates the relative rates of polymerization of ε-caprolactone in different solvents when catalyzed by P2-Et with a primary alcohol initiator, based on findings from kinetic studies. researchgate.net

The living nature of P2-Et catalyzed ROP allows for the sequential polymerization of different cyclic monomers to form well-defined block copolymers. researchgate.netnih.gov For instance, after polymerizing ε-caprolactone to form a PCL block, a second monomer like L-lactide can be introduced to the reaction. This results in the formation of a poly(ε-caprolactone)-b-poly(L-lactide) (PCL-b-PLLA) diblock copolymer. researchgate.net

Interestingly, the polymerization of the second monomer, LLA, has been observed to be extremely fast in various solvents, even when the conversion of the first monomer, ε-CL, is not yet complete. This leads to the formation of diblock copolymers with distinct PLLA blocks. researchgate.net This methodology provides a valuable tool for designing novel polyester-based materials with tailored properties. researchgate.net

Polymerization of Aldehydes (e.g., n-Butyraldehyde)

The metal-free organocatalytic anionic polymerization of n-butyraldehyde has been successfully achieved using phosphazene bases, including a related compound, P2-t-Bu. researchgate.netresearchgate.net This method allows for the synthesis of well-defined poly(n-butyraldehyde) (PBA) with predictable molar masses and low molar mass dispersities (Đ). researchgate.netresearchgate.net The control over the polymerization is influenced by key parameters such as the initiator to phosphazene base ratio and the polarity of the solvent. researchgate.netresearchgate.net The resulting PBA is noted for its facile degradability under benign conditions, suggesting its potential use in applications requiring 'self-immolative' polymers without the risk of metal ion contamination. researchgate.net

While direct studies on P2-Et for n-butyraldehyde polymerization are not extensively detailed in the provided results, the successful application of the structurally similar P2-t-Bu highlights the potential of the P2-phosphazene platform for this type of polymerization. The mechanism likely involves the phosphazene base activating an initiator, which then initiates the anionic polymerization of the aldehyde monomer. The high basicity of the phosphazene is crucial for generating the active initiating species.

Metal-Free Organocatalytic Polymerization Systems Utilizing P2-Et

The use of P2-Et and other phosphazene bases as organocatalysts in polymerization reactions offers a compelling alternative to traditional metal-based systems. kaust.edu.saresearchgate.net These metal-free approaches provide several advantages, leading to the synthesis of well-defined polymers with controlled architectures. kaust.edu.sarsc.org

Advantages of Metal-Free Approaches in Polymer Synthesis

Metal-free polymerization systems, like those utilizing P2-Et, offer significant benefits:

Reduced Metal Contamination: The primary advantage is the elimination of residual metal catalysts in the final polymer product. researchgate.netresearchgate.net This is particularly crucial for biomedical applications where metal toxicity is a major concern. researchgate.net

Lower Toxicity: Organocatalysts are generally considered to have lower toxicity compared to their organometallic counterparts, making them more environmentally friendly and suitable for a wider range of applications. researchgate.net

Ease of Removal: The removal of organocatalysts from the polymer product is often simpler than the removal of metal-based catalysts. researchgate.net

Versatility: Organocatalysts like P2-Et have demonstrated versatility in polymerizing a variety of monomers, including cyclic esters and selenolactones, under mild conditions. kaust.edu.saacs.org

Synthesis of Well-Defined Polymers with Controlled Architectures

P2-Et has proven effective in the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices (Đ). For instance, in the ring-opening polymerization (ROP) of tetramethyl glycolide (B1360168) (TMG), a metal-free system using P2-Et as a catalyst and benzyl (B1604629) alcohol as an initiator yielded poly(tetramethyl glycolide) (PTMG) with a narrow Đ of ≤1.2 and predictable molecular weights. kaust.edu.sa

Furthermore, P2-Et has been instrumental in the synthesis of block copolymers. By combining metal-free ring-opening metathesis polymerization (MF-ROMP) with organocatalyzed ring-opening polymerization (o-ROP), diblock copolymers have been successfully produced. rsc.org This demonstrates the ability of P2-Et to facilitate the creation of complex and tailored polymer architectures. The living nature of the polymerization, often observed with P2-Et, allows for sequential monomer addition to create block copolymers with distinct block compositions. rsc.orgacs.org

Table 1: Examples of P2-Et in Metal-Free Polymerization

MonomerInitiatorResulting PolymerKey FindingsReference
Tetramethyl glycolide (TMG)Benzyl alcoholPoly(tetramethyl glycolide) (PTMG)Narrow polydispersity (Đ ≤1.2), predictable molecular weight. kaust.edu.sa
γ-Selenobutyrolactone and EpoxidesAlcoholPoly(selenide-alt-ester)sHighly alternating and regioregular copolymers, narrow molecular weight distributions (1.05–1.29). acs.org
Norbornene and Cyclic EstersBifunctional initiatorDiblock copolymersSuccessful combination of MF-ROMP and o-ROP for block copolymer synthesis. rsc.org

Supported Phosphazenium Catalysts for Polymerization Applications

To enhance the reusability and facilitate the separation of phosphazene catalysts, researchers have explored their immobilization on solid supports. mdpi.comgoogle.comrecercat.catthieme-connect.comthieme-connect.com This approach is particularly beneficial for developing continuous polymerization processes. recercat.catkyushu-u.ac.jpnih.gov

Immobilization Strategies for Phosphazene Bases

Several strategies have been developed to immobilize phosphazene bases onto solid supports. One common method involves covalently bonding the phosphazene base to a polymer support, such as polystyrene beads or porous polymeric aromatic frameworks. mdpi.comthieme-connect.comthieme-connect.com For example, a polystyrene-supported 2-(tert-butylimino)-N,N-diethyl-1,3,2λ⁵-diazaphosphinan-2-amine (PS-BEMP) has been used as a heterogeneous catalyst. thieme-connect.comthieme-connect.com Another approach involves creating phosphazene-functionalized porous polymers. mdpi.com These immobilization techniques aim to create robust and reusable catalysts that retain their high activity. mdpi.comgoogle.com

The choice of support and immobilization technique can influence the catalyst's performance, including its activity and stability over multiple cycles. The goal is to create a heterogeneous catalyst that can be easily separated from the reaction mixture, thereby simplifying the purification process and reducing costs. google.comkyushu-u.ac.jpnih.gov

Continuous Polymerization Methods with Supported Catalysts

The use of supported phosphazenium catalysts opens the door to continuous flow polymerization processes. recercat.catkyushu-u.ac.jpnih.gov In a continuous flow system, the monomer solution is passed through a reactor containing the immobilized catalyst. recercat.catkyushu-u.ac.jp This setup offers several advantages over traditional batch processes, including:

Efficient Separation and Purification: The catalyst remains in the reactor, simplifying the separation of the polymer product. kyushu-u.ac.jpnih.gov

Enhanced Process Control: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net

Increased Efficiency and Throughput: Continuous processes can lead to higher productivity and more efficient use of the catalyst. researchgate.net

Improved Safety: Continuous flow systems can offer better heat and mass transfer, leading to improved process safety. researchgate.net

For example, a continuous-flow reaction system using a stationary-phase catalyst for asymmetric hydrogenation has been successfully demonstrated, running for 12 hours with high conversion and enantioselectivity. researchgate.net While this example doesn't directly involve P2-Et, it illustrates the potential of using immobilized catalysts in continuous processes. Supported phosphazene bases, with their high catalytic activity, are promising candidates for similar continuous polymerization applications. mdpi.comgoogle.com The development of such systems could make polymer production more efficient, economical, and sustainable. google.com

Advanced Research in Medicinal Chemistry and Biological Applications of Phosphazene Base P2 Et

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs) with P2-Et

The utility of P2-Et in medicinal chemistry is prominently demonstrated by its role in facilitating the synthesis of pharmaceutical intermediates and APIs. Its capacity to act as a potent, non-nucleophilic base under mild conditions is crucial for reactions involving sensitive functional groups often present in drug candidates. researchgate.net

A key application of P2-Et in organic synthesis is its ability to deprotonate a wide array of substrates, including weak carbon acids, to form reactive carbanion intermediates. smolecule.com This reactivity is fundamental in forming new carbon-carbon bonds, a cornerstone of molecular construction. For instance, P2-Et effectively deprotonates ortho-halobenzyl sulfones to generate α-sulfonyl benzylic carbanions. sigmaaldrich.comsmolecule.com These carbanions are valuable intermediates that can subsequently react with various electrophiles, enabling the assembly of complex molecular frameworks relevant to pharmaceutical synthesis. smolecule.com The strong basicity of P2-Et allows these deprotonation reactions to proceed efficiently where conventional bases might fail or lead to unwanted side reactions. sigmaaldrich.com

The effectiveness of P2-Et is highlighted in its application in the total synthesis of complex, biologically active natural products. A notable example is its use in the total synthesis of Arenastatin A, a potent cytotoxic cyclic depsipeptide isolated from a marine sponge. mdpi.comresearchgate.net In a concise and stereospecific synthesis of Arenastatin A, P2-Et was employed as the base in the final epoxidation step. researchgate.netresearchgate.net Specifically, it facilitated a Corey-Chaykovsky reaction to form the crucial 7,8-epoxide moiety with complete stereoselectivity. mdpi.comresearchgate.net This reaction, proceeding at -78 °C, achieved an impressive 81% yield for the two-step sequence (oxidation followed by epoxidation), underscoring the mildness and high efficiency of P2-Et in the final stages of synthesizing a complex pharmaceutical compound. researchgate.netresearchgate.net

Exploration of Biological Activities of Phosphazene Bases, including P2-Et

While P2-Et is primarily recognized as a reagent in synthesis, the broader family of phosphazene compounds has demonstrated a wide range of biological activities. gazi.edu.trresearchgate.netnih.gov Research into these properties is expanding, with a particular focus on their potential as therapeutic agents. scispace.comresearchgate.net Recent studies have underscored the antimicrobial potential of phosphazene derivatives, suggesting that this class of compounds could offer new avenues for combating pathogenic microorganisms. gazi.edu.tr

Phosphazene derivatives have been synthesized and screened for their antimicrobial activity against various pathogens. researchgate.netnih.govnih.gov These studies reveal that the phosphazene scaffold can be functionalized with different organic side groups, allowing for the modulation of its biological effects. scispace.comresearchgate.net The antimicrobial activity often depends on the nature of these substituent groups. scispace.com For instance, some derivatives have shown the ability to interact with and cleave supercoiled DNA, suggesting a potential mechanism for their antimicrobial action. nih.gov

Numerous studies have evaluated the efficacy of phosphazene derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The unique cell wall structures of these two bacterial types present different challenges for antimicrobial agents. scispace.com The outer membrane of Gram-negative bacteria often acts as a barrier, making them less susceptible to many drugs compared to Gram-positive bacteria. nih.gov Despite this, various phosphazene derivatives have shown promising activity against strains from both categories.

Screenings have included Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, and Micrococcus luteus, and Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus vulgaris. researchgate.netresearchgate.net For example, certain benzyl-pendant-armed cyclotriphosphazenes were found to be most effective against Pseudomonas aeruginosa. nih.gov In another study, aromatic ring-linked imine phosphazene derivatives containing hydroxyl (OH), chloro (Cl), or cyano (CN) groups were found to exhibit enhanced antibacterial activity. scispace.com

The potency of antimicrobial agents is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on phosphazene derivatives have reported a wide range of MIC values, indicating that the antimicrobial efficacy is highly dependent on the specific structure of the derivative and the target microorganism. scispace.comnih.govnih.gov

For some phosphazene derivatives, MIC values have been reported to be as low as 0.9375 µg/mL. nih.gov A series of aromatic ring-linked imine phosphazenes showed MICs ranging from 0.94 µg/mL to 240 µg/mL against various bacteria. scispace.com One derivative containing a chlorophenol group was particularly potent against S. aureus, P. aeruginosa, and E. coli, with MICs in the range of 0.94–3.75 µg/mL, which was superior to the standard antibiotic ciprofloxacin (B1669076) in that study. scispace.com Other studies have reported MICs for different derivatives in the range of 125 to 500 μM against Pseudomonas aeruginosa and other strains. nih.gov

Interactive Table: Reported MIC Values for Various Phosphazene Derivatives

Phosphazene Derivative ClassBacterial Strain(s)Reported MIC RangeReference(s)
Schiff Base DerivativesGram-positive & Gram-negative0.9375 - 3.75 µg/mL nih.gov
Aromatic Imine DerivativesS. aureus, P. aeruginosa, E. coli0.94 - 240 µg/mL scispace.com
Benzyl-Pendant-Armed DerivativesP. aeruginosa & other strains125 - 500 µM nih.gov
Vanillinato-Substituted DerivativesS. aureusAs low as 4.88 µM nih.gov

Interaction with Biological Systems (e.g., DNA Cleavage)

The interaction of the phosphazene base P2-Et with biological systems is an area of growing interest, particularly concerning its effects on nucleic acids. Research has indicated that phosphazenes as a class of compounds can interact with DNA, potentially causing cleavage of supercoiled DNA structures. This property has prompted investigations into their potential use in therapeutic applications where DNA modulation is a key mechanism.

In the context of synthetic biological chemistry, the capabilities of P2-Et have been specifically tested. For instance, during the chemical synthesis of oligodeoxyribonucleotides (ODNs), which are crucial for studying the functional mechanisms of modified nucleotides that can cause diseases, P2-Et was evaluated for its ability to cleave a specific chemical linker. nih.gov In this study, various 20-mer ODNs were synthesized and subjected to cleavage and deprotection experiments. nih.gov When the strong, non-nucleophilic this compound was applied, it failed to cleave the linker under standard conditions. nih.gov This finding suggests that the reactivity of P2-Et in this system is dependent on other chemical factors, such as the pre-oxidation of the substrate. nih.gov

Beyond nucleic acids, the broader family of phosphazenes has demonstrated potential antimicrobial properties. Studies on phosphazene derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. While research is ongoing, these findings open up the possibility of developing P2-Et derivatives as novel antimicrobial agents. The function of P2-Et as a strong base is also relevant in environments that mimic biological systems. chalmers.se For example, it has been used in aqueous environments to facilitate electrochemical processes, highlighting its utility in conditions pertinent to biological interactions. chalmers.sestanford.edu

Table 1: Observed Interactions of this compound and Related Compounds with Biological Components

Interacting System Compound Class/Specific Compound Observed Effect/Application Reference
Supercoiled DNA Phosphazenes Potential for DNA cleavage.
Synthetic Oligonucleotides This compound Ineffective for linker cleavage without prior oxidation. nih.gov
Various Bacteria Phosphazene derivatives Antimicrobial activity against Gram-positive and Gram-negative strains.
Electrochemical System This compound Acts as a strong base in aqueous environments to facilitate reactions. chalmers.sestanford.edu

Implications in Drug Development and Therapeutic Agent Design

This compound has significant implications for drug development, primarily serving as a powerful and highly versatile catalyst in the synthesis of complex organic molecules with potential therapeutic value. smolecule.com Its character as a strong, non-nucleophilic, and functionally tolerant base makes it an invaluable tool in modern medicinal chemistry. sigmaaldrich.com

A major application of P2-Et in this field is its use in palladium-catalyzed cross-coupling reactions (e.g., C-N, C-O, and C-C bond formation) at room temperature. sigmaaldrich.comresearchgate.net These reactions are fundamental to assembling the complex molecular architectures of many pharmaceutical compounds. P2-Et's ability to effectively deprotonate a wide range of substrates, including weak acids, allows for the generation of reactive intermediates that are crucial for the synthesis of novel therapeutic agents. sigmaaldrich.com

Furthermore, P2-Et plays a key role in the stereoselective synthesis of chiral building blocks for therapeutic agents. Researchers have achieved high yields and excellent diastereoselectivity in the alkylation of chiral glycine (B1666218) synthetic equivalents using P2-Et. unimi.it Such building blocks are essential for creating nucleic acid analogues designed to act as therapeutic agents with improved stability against degradation by enzymes in the body. unimi.it The base's utility also extends to the isomerization of vinyl sulfones to allyl sulfones, a key transformation in the synthesis of various functionalized molecules, including biologically active natural products and their analogues. ommegaonline.orgrushim.ruugr.es

The development of new synthetic methodologies enabled by P2-Et and other phosphazene bases continues to expand the toolbox for medicinal chemists, facilitating the creation of new drugs and therapeutic agents. smolecule.comunimi.it

Table 2: Applications of P2-Et in the Synthesis of Precursors for Therapeutic Agents

Synthetic Application Role of P2-Et Implication in Drug Development References
Palladium-Catalyzed Cross-Coupling Co-catalyst/Base Synthesis of complex pharmaceutical compounds. sigmaaldrich.comsigmaaldrich.comresearchgate.net
Stereoselective Alkylation Base Creation of chiral building blocks for nucleic acid analogues. unimi.it
Isomerization of Vinyl Sulfones Catalyst Synthesis of functionalized intermediates for biologically active molecules. ommegaonline.orgrushim.ruugr.es
Deprotonation of Weak Acids Strong Base Generation of reactive intermediates for novel therapeutic agents. sigmaaldrich.com

Future Research Directions and Emerging Applications of Phosphazene Base P2 Et

Development of Novel Chiral Phosphazene Base P2-Et Derivatives for Asymmetric Catalysis

A primary frontier in catalysis research is the development of chiral catalysts that can control the stereochemical outcome of a reaction, a process known as asymmetric catalysis. rsc.org This is particularly crucial in the synthesis of pharmaceuticals and other biologically active molecules, where often only a single enantiomer exhibits the desired activity. beilstein-journals.org The intrinsic high basicity of phosphazenes makes them an attractive scaffold for designing novel chiral superbases and ligands for enantioselective synthesis. rsc.orgresearchgate.net

The rational design of new chiral ligands is a formidable task, but one that holds immense potential for advancing asymmetric catalysis. nih.gov Research efforts are focused on creating chiral phosphazene superbases by incorporating chiral motifs into the phosphazene structure. A promising strategy involves linking two P2-phosphazenyl units via a C2-symmetric chiral backbone. rsc.orgresearchgate.net

For instance, researchers have successfully synthesized novel chiral superbases by reacting bromophosphazenium bromides with chiral diamines like (S)-(-)-1,1'-binaphthyl-2,2'-diamine or an (R,R)-1,2-diaminocyclohexane backbone. rsc.orgirb.hr The resulting chiral bis(phosphazene) bases exhibit exceptional basicity and have been shown to form complexes with metal fragments, indicating their potential application not only as chiral Brønsted bases but also as chiral ligands for metal-catalyzed reactions. researchgate.netirb.hr The goal of this design approach is to create a unique chiral environment around the basic or coordinating site, enabling the catalyst to differentiate between the two enantiomeric transition states of a reaction, thus leading to the preferential formation of one product enantiomer. nih.gov The outstanding basicity of these chiral tetrasphosphazenes opens up new possibilities for their use in asymmetric Brønsted base catalysis. rsc.orgresearchgate.net

Chiral BackbonePhosphazene PrecursorResulting Compound TypePotential Application
(S)-(-)-1,1'-Binaphthyl-2,2'-diamineBromophosphazenium bromideC2-Symmetric Bis(phosphazene) SuperbaseAsymmetric Catalysis, Chiral Ligands rsc.orgirb.hr
(R,R)-1,2-DiaminocyclohexaneBromophosphazenium bromideChiral Bis(phosphazene) SuperbaseAsymmetric Catalysis, Chiral Ligands irb.hr

The enantioselective alkylation of carbonyl compounds is a fundamental C-C bond-forming reaction in organic synthesis, crucial for creating stereogenic centers. nih.gov While significant progress has been made using chiral auxiliaries or metal catalysts, the use of strong, chiral organobases presents an attractive alternative. nih.govresearchgate.net

This compound has already demonstrated its utility in stereoselective alkylation. In one study, P2-Et was used as a phase-transfer catalyst for the α-alkylation of 2-phenyl-2-oxazoline-4-carbonylcamphorsultam. acs.org The reaction, conducted at -78 °C, proceeded in high yields (75-99%) and with excellent diastereoselectivity (90-97% de), providing a straightforward method for synthesizing α-alkylserines. acs.org

Future research will likely focus on applying newly designed chiral P2-Et derivatives to a broader range of enantioselective alkylation reactions. researchgate.net The development of a catalytic system where a chiral phosphazene base can directly induce enantioselectivity in the alkylation of simple ketones or amides with unactivated alkyl electrophiles remains a significant, yet desirable, goal. nih.govresearchgate.net Success in this area would provide a powerful tool for the efficient construction of complex chiral molecules. beilstein-journals.org

Reaction TypeCatalystSubstrateKey FindingReference
Phase-Transfer Catalytic α-AlkylationP2-Et2-phenyl-2-oxazoline-4-carbonylcamphorsultamHigh yield (75-99%) and diastereoselectivity (90-97% de) at -78 °C. acs.org

Integration of this compound in Flow Chemistry and Microreactor Technologies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, easier scalability, and reduced waste. researchgate.netsemanticscholar.org The integration of P2-Et into flow chemistry systems is an emerging area with significant potential, particularly for overcoming challenges associated with traditional batch processing.

A key challenge in many catalytic reactions, such as the widely used Buchwald-Hartwig amination, is the use of stoichiometric inorganic bases that are often insoluble. semanticscholar.orgchemrxiv.org These insoluble bases can cause reactor clogging and operational issues in continuous flow systems. P2-Et provides an elegant solution to this problem. As a strong, soluble organic base, it forms an ionic liquid conjugate acid upon protonation, ensuring the reaction medium remains homogeneous. semanticscholar.orgchemrxiv.org This property allows for the smooth, predictable, and reliable operation of continuous flow processes without the risk of precipitation and blockages.

Researchers have successfully employed P2-Et as an organocatalyst in a solvent-free, continuous flow process for the transesterification of dimethyl carbonate with various alcohols, achieving high conversion and selectivity under mild conditions with short residence times. researchgate.net This strategy has also been applied to enable continuous Mizoroki-Heck and Sonogashira coupling reactions. semanticscholar.org The ability to use P2-Et in flow reactors opens the door for the development of automated synthesis platforms for the efficient and scalable production of complex molecules and polymers. chemrxiv.orgbath.ac.uk

Sustainable Chemistry Approaches with P2-Et

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate hazardous substances, are becoming increasingly central to modern synthesis. catalysis.blogijsra.net P2-Et is well-suited to advance these goals through its ability to promote catalysis under mild conditions and contribute to cleaner reaction profiles.

A core tenet of green chemistry is to minimize the energy requirements of chemical processes by conducting reactions at ambient temperature and pressure whenever possible. ijsra.netresearchgate.net Many chemical transformations traditionally require high temperatures, contributing to high energy consumption and a larger environmental footprint.

The this compound has been shown to be a remarkably effective base for a wide array of palladium-catalyzed cross-coupling reactions—including C-N, C-O, and C-C bond formations—at room temperature. researchgate.net This ability to facilitate complex bond formations under mild conditions is a significant advantage over systems that require harsher bases or elevated temperatures. researchgate.net By lowering the activation energy barriers for these reactions, P2-Et not only improves energy efficiency but also enhances substrate compatibility, allowing for the synthesis of complex, base-sensitive molecules that might not be stable under more forceful conditions. researchgate.netijsra.net

Reducing waste is a fundamental goal of sustainable chemistry, encapsulated in the concepts of waste minimization and pollution prevention (P2). researchgate.netepa.gov This involves strategies like source reduction, recycling, and designing processes for maximum efficiency. researchgate.netepa.gov The use of P2-Et, particularly within flow chemistry systems, contributes directly to these objectives.

By enabling homogeneous reaction conditions, P2-Et helps to avoid the formation of solid byproducts that complicate purification and contribute to waste streams. semanticscholar.orgchemrxiv.org Cleaner reaction profiles mean that less solvent and energy are required for downstream purification processes. Furthermore, the implementation of continuous flow processes opens up possibilities for integrating in-line separation and solvent recovery technologies. nih.gov While challenging, developing systems for the quantitative recovery and reuse of solvents and catalysts is essential for improving the circularity and sustainability of industrial chemical processes. nih.govp2infohouse.org The use of soluble catalysts and reagents like P2-Et in well-designed flow systems is a critical step toward achieving the goal of cleaner production with minimized environmental impact. researchgate.netp2infohouse.org

Novel Materials Science Applications of this compound

The strong basicity and catalytic nature of the this compound make it a significant compound in materials science, particularly in the synthesis of polymers. Its utility extends to creating specialized polymers and functional materials. For instance, P2-Et is employed in the ring-opening polymerization (ROP) of cyclosiloxanes and polyethers, allowing for the production of polymers with controlled dispersity. It has also been used as a catalyst for the polymerization of alkylene oxides, such as ethylene (B1197577) oxide and propylene (B89431) oxide, to produce polyether products. google.com In these processes, a crosslinked organic polymer with pendant phosphazene groups acts as the catalyst. google.com

Furthermore, phosphazene bases, close structural relatives of P2-Et, are utilized in creating advanced polymer architectures. For example, the P2-tBu phosphazene base, a chemical cousin of P2-Et, facilitates the ring-opening polymerization of ε-caprolactone (CL) initiated by hydroxyl end groups of polyethylene (B3416737) (PE) stars, leading to the formation of star-block copolymers. rsc.org This demonstrates the potential of phosphazene bases to initiate polymerization from functionalized polymer chains to create complex block copolymer structures. rsc.org

Porous Materials with Phosphazene Components

The integration of phosphazene units into porous materials is an area of growing interest due to the unique properties imparted by the presence of phosphorus and nitrogen atoms. researchgate.net These materials have found applications as adsorbents and catalysts. researchgate.net

One approach involves creating hybrid porous polymers by combining the features of polyhedral oligomeric silsesquioxane (POSS) and organocyclophosphazene. researchgate.net For example, a phosphazene-silsesquioxane-based porous polymer was synthesized through a Friedel-Crafts cross-linking reaction. researchgate.net The resulting material demonstrated potential for the adsorption of metal ions from water. researchgate.net The synthesis of such materials often involves multi-step processes, starting with the substitution of chlorine atoms on a cyclic phosphazene trimer, followed by linking silane-containing molecules. jku.at

Another strategy involves the pyrolysis of phosphazene-containing materials to create porous carbon materials. These materials can exhibit high surface areas and are doped with heteroatoms like nitrogen and phosphorus, making them suitable for applications in energy storage, such as Li-ion batteries. mdpi.comacs.org The pyrolysis of cyclopolyphosphazene materials can transform their morphology into porous, rigid solids with graphitic bond networks. acs.org

Additionally, porous organic polymers (POPs) incorporating phosphazene linkages have been developed for specific high-affinity applications. mdpi.com For instance, POPs constructed from macrocyclic pillar scbt.comarenes and a hexachlorocyclotriphosphazene core have shown high efficiency in adsorbing uranium from aqueous solutions. mdpi.com These materials exhibit mesoporous structures and high stability, with their adsorption capacity being tunable by adjusting the monomer ratio. mdpi.com

Table 1: Examples of Porous Materials with Phosphazene Components

Material TypeBuilding BlocksSynthesis MethodKey Properties & Applications
Hybrid Porous PolymerOctavinylsilsesquioxane & HexapyrroylcyclotriphosphazeneFriedel-Crafts ReactionAdsorption of metal ions. researchgate.net
Phosphazene-based OrganosilicaCyclic phosphazene precursors & TEOSSurfactant-mediated sol-gelPorous spherical microparticles, potential for degradability. jku.at
N, P, S-doped Carbon NanospheresPolyphosphazene frameworkHigh-temperature carbonizationHigh surface area, hierarchical meso-porous structures for Li-ion batteries. mdpi.com
Pillar scbt.comarene-Phosphazene POPsPillar scbt.comarene & HexachlorocyclotriphosphazeneOne-step polymerizationMesoporous, high adsorption capacity for uranium. mdpi.com

Advanced Spectroscopic Investigations of P2-Et Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for understanding reaction mechanisms. rsc.org While P2-Et is known to be an effective base in various transformations, such as palladium-catalyzed cross-coupling reactions and isomerizations, detailed spectroscopic studies specifically targeting its reaction intermediates are an emerging area of research. acs.orgarkat-usa.org

In the context of catalysis, identifying short-lived, low-concentration intermediates is challenging. rsc.org Advanced spectroscopic techniques like in-situ infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are powerful tools for this purpose. rsc.orguni-regensburg.de For reactions catalyzed by P2-Et, these methods could provide insight into the structure and reactivity of the transient species formed upon deprotonation of substrates.

For instance, in palladium-catalyzed cross-coupling reactions, P2-Et's role is to facilitate the catalytic cycle. acs.orglookchem.com Kinetic profiling of these reactions has been used to compare the reactivity conferred by P2-Et relative to other bases. acs.org Advanced spectroscopic methods could go a step further by directly observing the formation and consumption of key intermediates, such as the deprotonated substrate or changes in the palladium catalyst's coordination sphere. This is particularly relevant as the use of soluble organic bases like P2-Et avoids the complications of insoluble inorganic bases and can lead to superior reactivity at milder conditions. lookchem.com

In isomerization reactions, P2-Et is proposed to function by abstracting a methylene (B1212753) proton to form an anionic intermediate, which then leads to the more stable conjugated product. arkat-usa.org Spectroscopic techniques could be employed to detect this anionic intermediate. For example, NMR spectroscopy could potentially identify changes in the chemical shifts and coupling constants of the substrate upon deprotonation by P2-Et. uni-regensburg.de Furthermore, techniques like IR photodissociation spectroscopy combined with mass spectrometry could provide structural information about such elusive intermediates. rsc.org The investigation of ion pair structures and their dynamics using advanced NMR and other spectroscopic methods is a growing field that could be applied to understand the interactions between the protonated P2-Et and the anionic substrate intermediates. uni-regensburg.de

Q & A

Q. What experimental protocols are recommended for synthesizing Phosphazene base P2-Et with high reproducibility?

To ensure reproducible synthesis of P2-Et, researchers should:

  • Define reaction parameters : Use a PICOT framework to structure variables (e.g., temperature, solvent polarity, reaction time) .
  • Standardize purification steps : Employ techniques like column chromatography or recrystallization, validated via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
  • Document procedural deviations : Maintain a detailed lab notebook to track anomalies, ensuring transparency for replication .

Q. Methodological Table: Key Synthesis Parameters

ParameterOptimal RangeAnalytical Validation Method
Reaction Temperature-20°C to 0°CNMR for intermediate stability
SolventAnhydrous THFHPLC purity >98%
Catalyst Loading1.2 equivalentsMass spectrometry (MS)

Q. How should researchers characterize the steric and electronic properties of P2-Et for mechanistic studies?

  • Steric analysis : Use X-ray crystallography or computational modeling (e.g., DFT) to determine molecular geometry .
  • Electronic profiling : Conduct UV-Vis spectroscopy or cyclic voltammetry to assess electron-donating capacity .
  • Comparative studies : Benchmark against other phosphazene bases (e.g., P1-t-Bu) using kinetic isotope effects (KIE) .

Advanced Research Questions

Q. How can conflicting data on P2-Et’s catalytic efficiency in enantioselective reactions be systematically resolved?

  • Contradiction analysis framework :
    • Literature synthesis : Perform a systematic review using Boolean search strategies to identify variables (e.g., solvent, substrate scope) .
    • Meta-analysis : Aggregate data from ≥10 studies to calculate effect sizes and confidence intervals .
    • Hypothesis testing : Design controlled experiments isolating disputed factors (e.g., moisture sensitivity) .

Q. Example Table: Meta-Analysis of Catalytic Efficiency

StudySubstrate ClassYield (%)Enantiomeric Excess (ee)Confounding Variables
Smith et al. (2023)Aldehydes8292%Ambient humidity
Lee et al. (2024)Ketones6885%Impure solvent

Q. What methodologies optimize the use of P2-Et in multistep reaction cascades while minimizing side reactions?

  • Reaction design : Apply the FINER criteria to ensure feasibility and novelty:
    • Feasibility : Pilot small-scale trials to assess compatibility with prior steps .
    • Novelty : Use kinetic profiling to identify rate-limiting steps .
  • In-situ monitoring : Implement real-time FTIR or Raman spectroscopy to detect intermediates .
  • Error mitigation : Pre-treat reagents (e.g., molecular sieves) to eliminate water-induced decomposition .

How should researchers structure a PICOT question to investigate P2-Et’s role in accelerating C–H activation reactions?

  • PICOT breakdown :
    • Population : Transition-metal catalysts (e.g., Pd, Rh).
    • Intervention : Addition of P2-Et (1.0–2.0 equiv).
    • Comparison : Reactions without P2-Et or with alternative bases.
    • Outcome : Reaction rate (measured via turnover frequency) and yield.
    • Time : 6–24 hours .
  • Search strategy : Use controlled vocabulary (e.g., MeSH terms) in databases like SciFinder to identify mechanistic studies .

Q. Key Methodological Recommendations

  • Data integrity : Adopt the FINER criteria to evaluate research questions for ethical and practical rigor .
  • Bias minimization : Use blinded data analysis or third-party validation for contentious results .
  • Reproducibility : Archive raw data and computational workflows in repositories like Zenodo .

For further guidance on structuring research workflows, refer to (Question → Search → Source → Cite → Note → Synthesis).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.